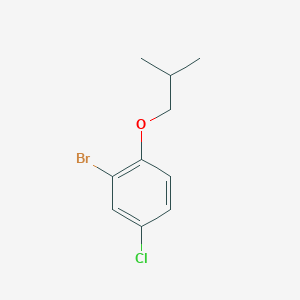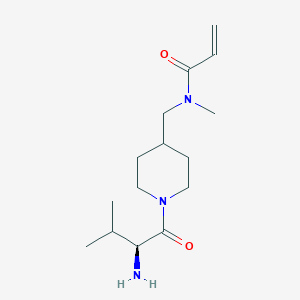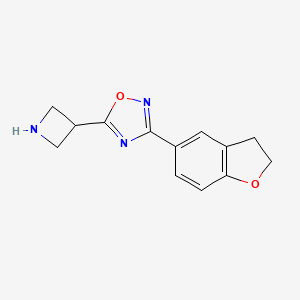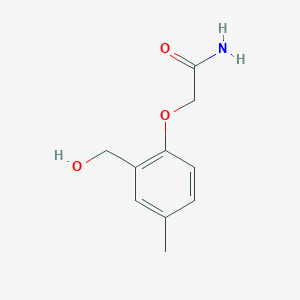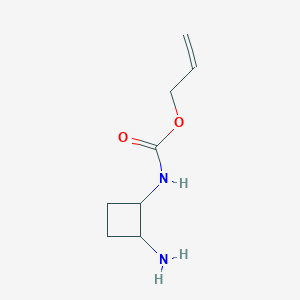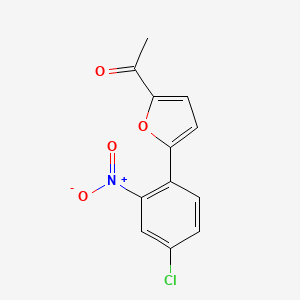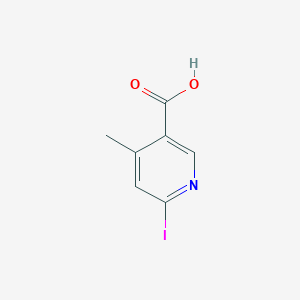
6-Iodo-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-methylnicotinic acid is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . It is a derivative of nicotinic acid, featuring an iodine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methylnicotinic acid typically involves the iodination of 4-methylnicotinic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 6th position of the pyridine ring. This reaction often requires the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Various substituted nicotinic acids depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Deiodinated nicotinic acid derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
6-Iodo-4-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Iodo-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways. Its interactions with enzymes and receptors can modulate biological processes, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Methylnicotinic Acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
6-Iodo-Nicotinic Acid: Similar structure but without the methyl group, affecting its chemical and biological properties.
Nicotinic Acid: The parent compound, which lacks both the iodine and methyl groups
Uniqueness
6-Iodo-4-methylnicotinic acid is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications, distinguishing it from other nicotinic acid derivatives .
Properties
Molecular Formula |
C7H6INO2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
6-iodo-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
GPCVRDSYTXPVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)
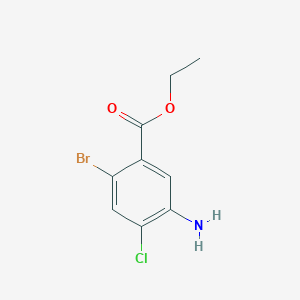
![6-(2,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12997179.png)


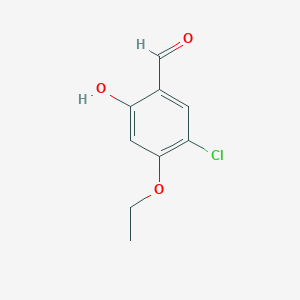
![Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12997204.png)
